molecular formula C17H26N4O2S B5621026 5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5621026
M. Wt: 350.5 g/mol
InChI Key: HSXGIDTZLPGXTH-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that include various imidazolines and imidazo[4,5-b]pyridines, which have been studied for their biochemical and pharmacological properties. These compounds are often explored for their potential as receptor antagonists and for other medicinal applications.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-component condensations and may employ electrochemical methods for improved yields and regioselectivity. For instance, Shestopalov et al. (2002) described a one-step synthesis method for related compounds, highlighting the benefits of electrochemical reactions over chemical catalysis in terms of yield and conditions (Shestopalov et al., 2002).

Molecular Structure Analysis

Structural and conformational studies of similar compounds reveal that certain rings in these molecules, such as the pyrrolidine and piperidine rings, adopt specific conformations. For example, Whelan et al. (1995) conducted NMR spectroscopy and X-ray diffraction to analyze the structure of tropane-3-spiro-4'(5')-imidazolines, providing insights into the preferred molecular conformations (Whelan et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of compounds in this class involves interactions with various functional groups. Bukowski et al. (1999) explored the reactivity of 2-acetylimidazo[4,5-b]pyridine with different amines and sulfur, leading to various derivatives with diverse substituents (Bukowski et al., 1999).

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its functional groups, some compounds of the imidazo[4,5-c]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials .

Future Directions

Given the significant role of imidazo[4,5-c]pyridine in a large number of agrochemicals and pharmaceuticals, it’s likely that future research will continue to explore new synthetic methodologies, potential applications, and biological activities of compounds containing this core .

properties

IUPAC Name

1-(5-acetylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-propylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-3-10-24-11-15(23)20-8-5-17(6-9-20)16-14(18-12-19-16)4-7-21(17)13(2)22/h12H,3-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXGIDTZLPGXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CCC2(CC1)C3=C(CCN2C(=O)C)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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